3-(3-Chlorophenyl)-7-hydroxychromen-2-one

CYP2A6 Inhibition Enzyme Assay Nicotine Metabolism

3-(3-Chlorophenyl)-7-hydroxychromen-2-one (CAS 332104-32-2) is a synthetic 3-arylcoumarin derivative belonging to the chromen-2-one class. This compound is characterized by a 7-hydroxy group on the coumarin core and a 3-chlorophenyl substituent, a structure that has garnered significant interest in pharmacological research.

Molecular Formula C15H9ClO3
Molecular Weight 272.68
CAS No. 332104-32-2
Cat. No. B2625685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Chlorophenyl)-7-hydroxychromen-2-one
CAS332104-32-2
Molecular FormulaC15H9ClO3
Molecular Weight272.68
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C2=CC3=C(C=C(C=C3)O)OC2=O
InChIInChI=1S/C15H9ClO3/c16-11-3-1-2-9(6-11)13-7-10-4-5-12(17)8-14(10)19-15(13)18/h1-8,17H
InChIKeyNRSYNYFTCOANQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Spec for 3-(3-Chlorophenyl)-7-hydroxychromen-2-one (CAS 332104-32-2): A Potent CYP2A6 Inhibitor


3-(3-Chlorophenyl)-7-hydroxychromen-2-one (CAS 332104-32-2) is a synthetic 3-arylcoumarin derivative belonging to the chromen-2-one class . This compound is characterized by a 7-hydroxy group on the coumarin core and a 3-chlorophenyl substituent, a structure that has garnered significant interest in pharmacological research . Its primary documented biochemical activity is as a potent inhibitor of the human cytochrome P450 enzyme CYP2A6, with a reported IC50 of 50 nM [1]. This high potency distinguishes it within the broader class of coumarin-based CYP2A6 inhibitors.

Why In-Class Substitution of 3-(3-Chlorophenyl)-7-hydroxychromen-2-one is Not Viable for CYP2A6 Studies


For researchers and procurement specialists requiring a coumarin-based CYP2A6 inhibitor, generic substitution is fraught with risk. The CYP2A6 inhibitory activity of 7-hydroxycoumarin analogues is highly sensitive to the position and nature of substituents [2]. A comprehensive structure-activity relationship (SAR) study demonstrated that while some dihydroxycoumarins like 6,7-dihydroxycoumarin are potent (IC50 = 0.39 µM), other closely related analogues show low or decreased activity [1]. The introduction of a hydrophobic 3-chlorophenyl group in 3-(3-Chlorophenyl)-7-hydroxychromen-2-one is a critical structural modification that results in potent inhibition (IC50 = 50 nM) [3], a property that cannot be assumed for other 3-arylcoumarins or general 7-hydroxycoumarins without rigorous empirical validation.

Quantitative Differentiation of 3-(3-Chlorophenyl)-7-hydroxychromen-2-one Against Key Comparators


Superior CYP2A6 Inhibitory Potency Compared to 7-Hydroxycoumarin

3-(3-Chlorophenyl)-7-hydroxychromen-2-one is a significantly more potent inhibitor of human CYP2A6 than the core scaffold 7-hydroxycoumarin. The target compound achieves an IC50 of 50 nM [1]. In a comparable biochemical assay using human liver microsomes, 7-hydroxycoumarin itself is a known substrate and very weak inhibitor, with no appreciable inhibitory activity at low micromolar concentrations, whereas the target compound exhibits nanomolar potency. This magnitude of difference underscores the critical role of the 3-chlorophenyl substitution.

CYP2A6 Inhibition Enzyme Assay Nicotine Metabolism

Structure-Specific Potency Advantage Over Other 3-Arylcoumarins for CYP2A6 Inhibition

The precise placement of the chlorine atom at the meta-position of the 3-phenyl ring is a key driver of activity. While a head-to-head comparison with the para-chloro isomer (3-(4-Chlorophenyl)-7-hydroxycoumarin) is not available in a single study, SAR analysis from a related study on 7-hydroxycoumarin analogues indicates that substituent position dramatically alters inhibitory potency [1]. The binding data (Ki = 29 µM for irreversible inhibition) for the target compound [2] suggests a unique interaction profile with the CYP2A6 active site that is unlikely to be replicated by the ortho- or para-substituted analogues. The meta-chloro derivative (target compound) has a documented potent IC50, a specific data point not available for the ortho- or para- isomers.

Structure-Activity Relationship CYP2A6 3-Arylcoumarin

Differentiated Inhibition Mechanism: Irreversible vs. Competitive Binding

The target compound exhibits a distinct inhibition mechanism compared to many common CYP2A6 inhibitors. It is characterized as an irreversible inhibitor with a Ki of 29 µM [1]. This contrasts with the competitive inhibition pattern noted for other 7-hydroxycoumarin analogues, such as 6,7-dihydroxycoumarin and 7,8-dihydroxycoumarin [2]. The irreversible nature can be a critical differentiator for research applications, as it leads to sustained CYP2A6 inactivation rather than transient, concentration-dependent blocking.

Mechanism-Based Inhibition CYP2A6 Irreversible Inhibitor

Recommended Application Scenarios for 3-(3-Chlorophenyl)-7-hydroxychromen-2-one Based on Quantitative Evidence


In Vitro CYP2A6 Phenotyping and Drug-Drug Interaction (DDI) Studies

3-(3-Chlorophenyl)-7-hydroxychromen-2-one is uniquely suited as a potent (IC50 = 50 nM) and irreversible tool compound for CYP2A6 phenotyping in human liver microsomes or recombinant enzyme systems [1]. Unlike competitive inhibitors, its irreversible binding mechanism [2] is ideal for reaction-phenotyping experiments where a sustained and complete knockout of CYP2A6 activity is required to deconvolute the metabolic pathways of a new chemical entity, greatly simplifying data interpretation.

Construction of Highly Selective Fluorescent Probes

The core 7-hydroxycoumarin structure is a well-known fluorophore [1]. The 3-(3-chlorophenyl) substitution not only enhances CYP2A6 binding potency but could be exploited to create a novel, mechanism-based fluorescent probe for CYP2A6 activity [2]. While itself a potent inhibitor, its structure provides an ideal starting point for designing a turn-on or activity-based probe, leveraging the selectivity and irreversible binding for high signal-to-noise imaging in live cells.

Pharmacological Research on Nicotine Metabolism and Smoking Cessation

CYP2A6 is the primary enzyme responsible for the metabolism of nicotine, and its inhibition is a validated therapeutic strategy for smoking cessation [1]. The high potency (IC50 50 nM) of this compound makes it a superior candidate for preclinical efficacy studies compared to weaker inhibitors like methoxsalen (IC50 = 0.43 µM), which also has off-target effects on CYP3A4. Its distinct irreversible mechanism could be further exploited to develop long-lasting inhibitors that decouple dosing frequency from the short half-life of nicotine.

Antioxidant Research Leveraging Multifunctional 3-Arylcoumarin Scaffolds

A series of related hydroxy-3-arylcoumarins have demonstrated remarkable antioxidant properties in orthogonal assays (ORAC-FL, ESR, CV) [1]. The most potent analogue in that series (compound 9) showed an ORAC-FL index of 13.5 and 100% scavenging of hydroxyl radicals [1]. Given the structural similarity, this compound can be procured as a privileged scaffold to be systematically evaluated for its antioxidant capacity against this established benchmark, potentially revealing a dual-function molecule with both CYP2A6 inhibitory and antioxidant activities.

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